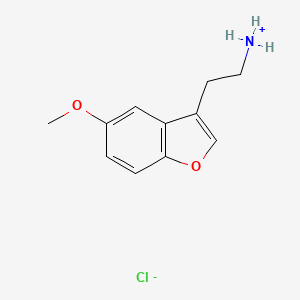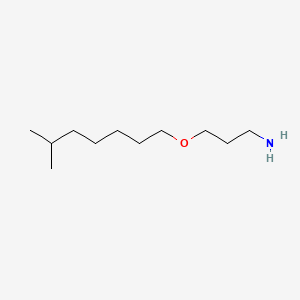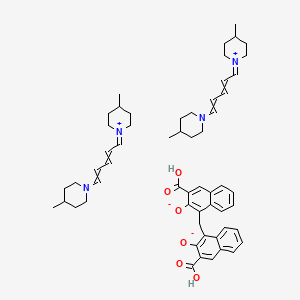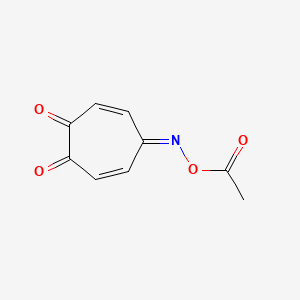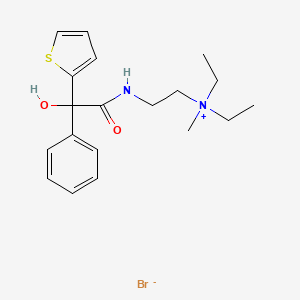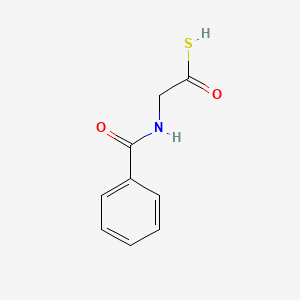
Thiohippuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiohippuric acid is an organic compound that belongs to the class of thioacids. It is structurally similar to hippuric acid but contains a sulfur atom in place of an oxygen atom. This compound is of interest in various fields of chemistry and biology due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiohippuric acid can be synthesized through the reaction of hippuric acid with thiol-containing reagents. One common method involves the reaction of hippuric acid with dimethylformamide in the presence of phosphorus oxychloride, resulting in the formation of this compound and its derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale organic synthesis techniques. The process may include the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Thiohippuric acid undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: this compound can undergo substitution reactions with various electrophiles to form substituted this compound derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, thiols, and substituted this compound derivatives.
Applications De Recherche Scientifique
Thiohippuric acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various thio-compounds.
Biology: this compound is used in studies related to enzyme inhibition and protein modification.
Mécanisme D'action
The mechanism of action of thiohippuric acid involves its interaction with various molecular targets and pathways. It can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, this compound can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Hippuric Acid: Structurally similar but contains an oxygen atom instead of sulfur.
Thioglycolic Acid: Contains a thiol group and is used in similar applications.
Thioacetic Acid: Another thioacid with different reactivity and applications.
Uniqueness: Thiohippuric acid is unique due to its ability to form stable complexes with metal ions and its reactivity in various chemical reactions. Its sulfur-containing structure provides distinct properties compared to its oxygen-containing analogs, making it valuable in specific research and industrial applications .
Propriétés
Numéro CAS |
6330-48-9 |
|---|---|
Formule moléculaire |
C9H9NO2S |
Poids moléculaire |
195.24 g/mol |
Nom IUPAC |
2-benzamidoethanethioic S-acid |
InChI |
InChI=1S/C9H9NO2S/c11-8(13)6-10-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12)(H,11,13) |
Clé InChI |
DNGNKJUEEPHJFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCC(=O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




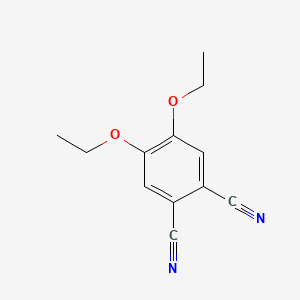
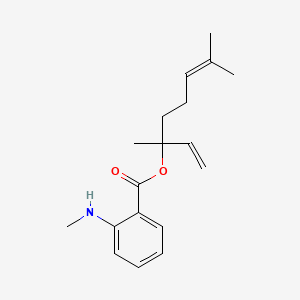
![Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B13755817.png)
![(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate](/img/structure/B13755826.png)
